Cas no 1897274-42-8 (1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid)

1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid
- 1897274-42-8
- EN300-1938450
-
- インチ: 1S/C12H13BrO3/c1-16-10-8(4-2-5-9(10)13)12(11(14)15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15)
- InChIKey: SUIOSVCAJLPULY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1OC)C1(C(=O)O)CCC1
計算された属性
- せいみつぶんしりょう: 284.00481g/mol
- どういたいしつりょう: 284.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938450-0.25g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1938450-5g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1938450-0.05g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1938450-0.5g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1938450-10g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1938450-1g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1938450-5.0g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1938450-10.0g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1938450-1.0g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1938450-0.1g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.1g |
$904.0 | 2023-09-17 |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 1897274-42-8)
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 1897274-42-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclobutane ring and bromo-methoxy substitution pattern, serves as a versatile intermediate in the synthesis of biologically active molecules. Its structural features make it particularly valuable in drug discovery, where researchers are increasingly focusing on small molecule therapeutics and targeted drug design.
The growing interest in 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid aligns with current trends in precision medicine and sustainable chemistry. As the pharmaceutical industry shifts toward more efficient synthetic routes, compounds like this are being explored for their potential in catalyzed cross-coupling reactions and bioconjugation techniques. Recent publications highlight its utility in constructing heterocyclic scaffolds, which are crucial for developing kinase inhibitors and GPCR modulators – two hot topics in modern drug development.
From a synthetic chemistry perspective, the bromo substituent in CAS 1897274-42-8 offers excellent reactivity for palladium-catalyzed transformations, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. These reactions are fundamental to creating structure-activity relationship (SAR) libraries, a methodology that dominates contemporary medicinal chemistry workflows. The compound's carboxylic acid functionality further enhances its versatility, allowing for amide bond formation or esterification – key processes in prodrug development.
Environmental considerations have also brought 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid into focus within green chemistry initiatives. Researchers are investigating its potential in atom-economical synthesis and catalytic C-H activation protocols, addressing the pharmaceutical industry's need for waste-reducing methodologies. This aligns with frequent searches for eco-friendly synthetic routes and sustainable pharmaceutical intermediates across scientific databases.
Analytical characterization of CAS 1897274-42-8 typically involves advanced techniques such as NMR spectroscopy (particularly 1H, 13C, and 2D methods), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. These methods are crucial for quality control in GMP-compliant synthesis, a subject of increasing importance as regulatory standards for pharmaceutical intermediates become more stringent worldwide.
The stability profile of 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid makes it suitable for various storage conditions, though proper handling under inert atmosphere is recommended for long-term preservation. This aspect is particularly relevant to researchers frequently searching for compound storage guidelines and chemical stability parameters in laboratory settings.
In the context of intellectual property, CAS 1897274-42-8 has appeared in several patent applications related to central nervous system (CNS) therapeutics and anti-inflammatory agents. This reflects broader industry trends where neurodegenerative disease research and immunomodulation represent major therapeutic areas of investment. The compound's structural features suggest potential applications in blood-brain barrier penetration – a critical factor in CNS drug development that generates substantial scientific inquiry.
Future research directions for 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid may explore its incorporation into proteolysis targeting chimeras (PROTACs) or other targeted protein degradation systems – currently among the most searched topics in drug discovery innovation. Its balanced lipophilicity profile and molecular weight make it particularly interesting for these emerging therapeutic modalities.
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